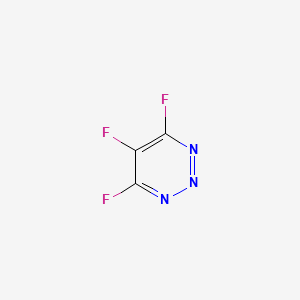
4,5,6-Trifluoro-1,2,3-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Trifluoro-1,2,3-triazine is a useful research compound. Its molecular formula is C3F3N3 and its molecular weight is 135.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Recent studies have highlighted the potential of 4,5,6-Trifluoro-1,2,3-triazine derivatives in anticancer drug development. The compound's ability to form heterocyclic hybrids has been linked to enhanced biological activities against various cancer cell lines. For instance, triazine-based compounds have shown promising results in inhibiting cell proliferation in breast (MDA-MB-231), cervical (HeLa), and liver (Huh-7) cancer cells with lower IC50 values compared to standard treatments like 5-fluorouracil .
Antimicrobial and Antiviral Activities
The versatility of triazine derivatives extends to antimicrobial and antiviral applications. Compounds derived from this compound have exhibited significant antibacterial and antifungal properties. For example, some derivatives have been effective against resistant strains of bacteria and fungi .
Neuroprotective Agents
Triazine derivatives are being investigated for their neuroprotective properties. Recent findings suggest that certain modifications of the triazine scaffold can lead to selective inhibition of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease . The structure-activity relationship indicates that specific substituents can enhance inhibitory activity against AChE while maintaining selectivity for other enzymes .
Organic Electronics
This compound has been utilized in the development of organic electronic materials due to its favorable optoelectronic properties. It serves as a building block in organic solar cells and dye-sensitized solar cells (DSSCs). Triazine-based materials have demonstrated improved charge transport properties and stability in these applications .
Photovoltaic Devices
Research has shown that triazine derivatives can act as effective electron transport materials in photovoltaic devices. The incorporation of triazine into the molecular structure of organic compounds has led to enhanced power conversion efficiencies (PCE) in solar cells . For instance, specific triazine-containing compounds achieved PCEs exceeding 12% when used as hole transport materials .
Synthesis and Reactivity
The synthesis of this compound involves various methods that leverage its high reactivity. The compound can be synthesized from commercially available precursors like cyanuric chloride through sequential substitution reactions . This high reactivity allows for the development of diverse derivatives with tailored biological activities.
Case Studies
Eigenschaften
CAS-Nummer |
112291-51-7 |
|---|---|
Molekularformel |
C3F3N3 |
Molekulargewicht |
135.05 g/mol |
IUPAC-Name |
4,5,6-trifluorotriazine |
InChI |
InChI=1S/C3F3N3/c4-1-2(5)7-9-8-3(1)6 |
InChI-Schlüssel |
JOENPVVANNJTIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=NN=C1F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















